2-(5-Bromo-1H-indol-1-yl)ethanol
Overview
Description
The compound "2-(5-Bromo-1H-indol-1-yl)ethanol" is a derivative of indole, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activities. The presence of a bromine atom on the indole ring and an ethanol group attached to the nitrogen of the indole suggests potential for chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related indole derivatives often involves condensation reactions, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Similarly, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions . These methods suggest that the synthesis of "2-(5-Bromo-1H-indol-1-yl)ethanol" could potentially be achieved through analogous condensation reactions or substitution reactions involving brominated indole precursors.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was confirmed by X-ray single crystal diffraction, and the molecular geometry optimizations were performed using B3LYP/6-31G(d,p) . The molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which is crucial for understanding the reactivity of the molecule .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. The presence of a bromine atom on the indole ring makes it a potential site for further substitution reactions, as bromine is a good leaving group. The ethanol group could also be involved in reactions such as esterification or etherification. The synthesis of related compounds has shown that secondary alcohols can be obtained through S-alkylation followed by reduction of the corresponding ketone .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the substituents attached to the indole core. For example, the thermal stability of a related compound was found to be good up to 215 °C . The presence of intramolecular hydrogen bonding can influence the NMR spectra, as seen in the case of 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols . The solvent used in reactions can also affect the complexation and reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point would be specific to "2-(5-Bromo-1H-indol-1-yl)ethanol" and could be inferred from related compounds but would require empirical determination for accuracy.
Scientific Research Applications
1. Biologically Active Compounds
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.
2. Synthesis of Alkaloids
3. Anti-corrosion, Antimicrobial, and Antioxidant Properties
- Application : A specific indole derivative, Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been studied for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens .
- Results : The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC50 value of 113.964±0.076 µg/ml .
4. Antiviral Activity
- Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
5. Antibacterial Compounds
- Application : Indole derivatives have been used in the synthesis of antibacterial compounds . For example, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2), and 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)- 1H-pyrazole-5-carboxylic acid (NL3) have been developed as inhibitors of bacterial cystathionine γ-lyase (bCSE), which is the main producer of H2S in pathogenic bacteria .
- Methods : The syntheses are based on the use of 6-bromoindole as the main building block for all three inhibitors (NL1, NL2, and NL3), and the designed residues are assembled at the nitrogen atom of the 6-bromoindole core or by the substitution of the bromine atom in the case of NL3 using Pd-catalyzed cross-coupling .
- Results : The developed and refined synthetic methods would be significant for the further biological screening of NL-series bCSE inhibitors and their derivatives .
6. Anti-inflammatory Activity
- Application : Indole derivatives have been reported as anti-inflammatory agents . For example, Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
- Results : Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (21) and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (22) were found to demonstrate significant activity .
7. Anti-HIV Activity
8. Antioxidant Activity
9. Antimicrobial Activity
10. Antitubercular Activity
11. Antidiabetic Activity
12. Antimalarial Activity
Safety And Hazards
The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGZOPEJRCONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443146 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1H-indol-1-yl)ethanol | |
CAS RN |
148366-28-3 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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